4-(Trifluoromethyl)quinolin-2-amine

Descripción general

Descripción

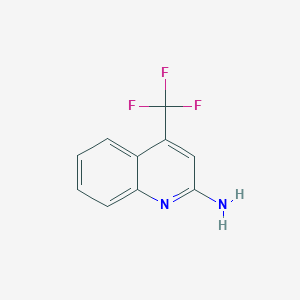

4-(Trifluoromethyl)quinolin-2-amine (CAS: 1700-93-2; molecular formula: C₁₀H₇F₃N₂) is a quinoline derivative characterized by a trifluoromethyl (-CF₃) group at position 4 and an amine (-NH₂) group at position 2. This compound is notable for its role as a pharmaceutical intermediate, with applications in drug discovery and development . The trifluoromethyl group enhances metabolic stability, lipophilicity, and bioavailability, making it a critical functional group in medicinal chemistry . Safety data indicate that proper handling precautions, such as respiratory protection and prompt medical attention in case of inhalation, are essential .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)quinolin-2-amine typically involves the cyclocondensation of 2-trifluoromethylaniline with appropriate reagents. One common method includes the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of green solvents and catalysts is often prioritized to minimize the environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Trifluoromethyl)quinolin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

Substitution: The trifluoromethyl and amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 4-(Trifluoromethyl)quinolin-2-amine and its derivatives often involves the inhibition of specific molecular targets, such as protein kinases. For instance, certain derivatives have been found to target SGK1, a kinase implicated in cancer cell survival and proliferation . The compound exerts its effects by binding to the active site of the kinase, thereby inhibiting its activity and leading to apoptosis and cell cycle arrest in cancer cells .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The biological and physicochemical properties of quinoline derivatives are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Impact of Substituent Position

- Trifluoromethyl Group : The -CF₃ group at position 4 in the target compound enhances electron-withdrawing effects, improving metabolic stability and membrane permeability compared to analogs with -CF₃ at position 2 or 6 .

- Amine Group : The -NH₂ at position 2 in the target compound contrasts with position 4 or 5 in analogs. Position 2 may facilitate hydrogen bonding with biological targets, influencing binding affinity .

Actividad Biológica

4-(Trifluoromethyl)quinolin-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and immunomodulation. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by a quinoline backbone with a trifluoromethyl group at the 4-position. This structural modification is crucial for its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : It has shown promise as an anti-proliferative agent against various cancer cell lines.

- Immunomodulatory Effects : The compound acts as a modulator of nuclear receptors involved in inflammatory responses.

This compound has been identified as a microtubule-targeted agent (MTA). It disrupts the tubulin network within cells, leading to cell cycle arrest and apoptosis. This effect has been observed in several studies:

-

Cell Line Studies :

- In vitro studies demonstrated that derivatives of this compound exhibit significant cytotoxicity against HeLa (cervical cancer), PC3 (prostate cancer), and K562 (leukemia) cell lines.

- Notably, one derivative showed an IC50 value of 0.01 µM against HeLa cells, indicating potent anti-proliferative activity .

- Cell Cycle Arrest :

Efficacy Data

The following table summarizes the IC50 values for various derivatives of this compound against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | HeLa | 0.01 |

| 5f | K562 | 0.08 |

| 5o | PC3 | 0.49 |

Immunomodulatory Activity

This compound acts as a modulator of the retinoic acid-related orphan receptor gamma t (RORγt), which is involved in the differentiation of Th17 cells—key players in inflammatory responses. The modulation of RORγt may have implications for treating autoimmune diseases and inflammatory disorders .

Case Studies

Q & A

Q. Basic: What are the standard synthetic routes for 4-(Trifluoromethyl)quinolin-2-amine?

Answer:

The synthesis typically involves nucleophilic substitution of 4-chloro-2-(trifluoromethyl)quinoline with amines. For example, heating 4-chloro-2-(trifluoromethyl)quinoline with diamines (e.g., tert-butylamine) in N-methylpyrrolidone (NMP) at elevated temperatures (e.g., 120°C) in the presence of triethylamine as a base . Workup includes cooling, extraction with ethyl acetate, and aqueous washes to precipitate the product. Yields range from 24% to 60%, depending on the amine nucleophile and reaction conditions .

Q. Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

Answer:

Key variables include:

- Solvent choice : Polar aprotic solvents like NMP enhance solubility of intermediates.

- Catalyst : p-Toluenesulfonic anhydride can accelerate substitution reactions by activating the chloro-quinoline intermediate .

- Temperature : Prolonged heating (e.g., 24 hours) ensures complete conversion but may require balancing with thermal degradation risks .

- Stoichiometry : Excess amine (2–4 equivalents) drives the reaction forward. For example, using tert-butylamine in a 3:1 ratio to the chloro precursor improves yields .

Q. Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹H NMR : Characteristic peaks include aromatic protons (δ 7.2–8.9 ppm) and amine protons (δ 6.4–6.8 ppm). For example, the quinoline C4-amine proton appears as a singlet near δ 6.4 ppm .

- ¹³C NMR : The trifluoromethyl group exhibits a distinct quartet (~125 ppm, J = 270 Hz) due to coupling with fluorine atoms .

- LC-MS : A molecular ion peak [M+H]⁺ confirms the molecular weight (e.g., m/z 285.1 for a related chloro-derivative) .

Q. Advanced: How do trifluoromethyl groups influence the biological activity of quinolin-2-amine derivatives?

Answer:

The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability. For instance, in antimycobacterial studies, derivatives with trifluoromethyl substituents showed 2–4-fold higher activity compared to non-fluorinated analogs. This is attributed to stronger hydrophobic interactions with target enzymes like NADH dehydrogenases . SAR studies suggest that electron-withdrawing effects of the CF₃ group also stabilize the quinoline core against oxidative degradation .

Q. Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Q. Advanced: How can conflicting NMR data for trifluoromethyl-substituted quinolines be resolved?

Answer:

- Decoupling experiments : Suppress splitting from fluorine spins to simplify aromatic proton signals.

- 2D NMR : HSQC and HMBC correlations clarify connectivity between CF₃ and adjacent carbons.

- Variable-temperature NMR : Resolve overlapping peaks caused by restricted rotation (e.g., hindered amine groups) .

Q. Advanced: What strategies guide SAR studies for enhancing pharmacokinetics of this compound derivatives?

Answer:

- Bioisosteric replacement : Substitute the CF₃ group with other electron-withdrawing groups (e.g., CN or SO₂CH₃) to modulate solubility .

- Side-chain modifications : Introduce morpholine or piperazine rings to improve water solubility and reduce plasma protein binding .

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., amine oxidation) and block them with methyl or cyclopropyl groups .

Q. Basic: What impurities are common in this compound synthesis, and how are they characterized?

Answer:

- Unreacted chloro precursor : Detected via LC-MS (m/z 241.0 for C₁₀H₆ClF₃N⁺).

- Diamine byproducts : Identified by ¹H NMR (e.g., residual ethylenediamine protons at δ 2.7–3.1 ppm).

- Hydrolysis products : Monitor for quinolin-2-ol derivatives using IR (broad O-H stretch at 3200–3400 cm⁻¹) .

Q. Advanced: How do solvent and catalyst choices impact regioselectivity in quinoline amination?

Answer:

- Solvent polarity : High-polarity solvents (e.g., DMF) favor SNAr mechanisms, directing substitution to the electron-deficient C4 position.

- Catalytic acids : p-Toluenesulfonic acid stabilizes the transition state, reducing side reactions at C6 or C8 positions .

Q. Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

Propiedades

IUPAC Name |

4-(trifluoromethyl)quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-5-9(14)15-8-4-2-1-3-6(7)8/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRQZWDGGRFKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456192 | |

| Record name | 4-(trifluoromethyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211449-19-3 | |

| Record name | 4-(trifluoromethyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.